molecular formula C9H12N2S B014286 S-Ethyl-N-phenyl-isothiourea CAS No. 19801-34-4

S-Ethyl-N-phenyl-isothiourea

Cat. No. B014286
CAS RN: 19801-34-4
M. Wt: 180.27 g/mol
InChI Key: LAXNJIWNBHHMDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of S-Ethyl-N-phenyl-isothiourea involves the alkylation of ethylenethiourea with alcohols and aqueous acids, providing a convenient and high-yield method for producing various S-alkyl-isothioureas without using toxic alkylating agents. High yields (91–98%) are consistently obtained, highlighting an efficient synthesis process (Denk & Ye, 2005).

Molecular Structure Analysis

Molecular structure analysis reveals the presence of substituted N-phenylisothiourea analogues, which have been synthesized to investigate the structure-activity relationship. For example, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea exhibits significant selectivity for the neuronal isoform of nitric oxide synthase (Shearer et al., 1997).

Chemical Reactions and Properties

S-Ethyl-N-phenyl-isothiourea acts as a potent inhibitor of human nitric oxide synthases (NOS), with specific binding affinities to inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms. Its optimum binding suggests a fit into a small hydrophobic pocket, demonstrating its chemical reactivity and interaction with the enzyme (Garvey et al., 1994).

Physical Properties Analysis

The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure and the nature of its substituents. However, specific details on the physical properties of S-Ethyl-N-phenyl-isothiourea require further research for comprehensive analysis.

Chemical Properties Analysis

The chemical properties of S-Ethyl-N-phenyl-isothiourea include its ability to selectively inhibit different isoforms of nitric oxide synthase, demonstrating its significance in biochemical research and potential therapeutic applications. Its chemical stability and reactivity under physiological conditions are crucial for its effectiveness and selectivity in inhibiting NOS (Shearer et al., 1997), (Garvey et al., 1994).

Scientific Research Applications

  • Inhibition of Nitric Oxide Synthases : S-Ethyl-N-phenyl-isothiourea, as a non-amino acid isothiourea, has been found to effectively inhibit human nitric oxide synthase (NOS) and mouse nitric oxide synthase. This indicates its potential as a therapeutic agent for various conditions related to nitric oxide synthase activity (Garvey et al., 1994).

  • Apoptosis Induction in Tumor Cells : Phenethyl isothiocyanate and S-(N-phenethylthiocarbamoyl)cysteine, related to S-Ethyl-N-phenyl-isothiourea, have been used to study cellular and subcellular labeling in tumor cells during apoptosis induction in human tumor cells (Xu & Thornalley, 1999).

  • Treatment for Neurodegenerative Diseases : Substituted N-phenylisothioureas, which include S-Ethyl-N-phenyl-isothiourea, show potent inhibitory effects on human nitric oxide synthase with neuronal isoform selectivity. This suggests potential applications in treating neurodegenerative diseases (Shearer et al., 1997).

  • Antihypotensive Effect in Hypovolemic Shock : Isothiourea derivatives, including S-Ethyl-N-phenyl-isothiourea, have demonstrated a pronounced antihypotensive effect in anesthetized rats with hypovolemic shock-induced hypotension, particularly those containing the isopropyl radical (Proskurjakov et al., 2010).

  • Broad-Spectrum Anthelmintic Activity : Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, a group that includes S-Ethyl-N-phenyl-isothiourea, have shown improved broad-spectrum anthelmintic activity against nematodes, cestodes, and trematodes (Brewer et al., 1987).

  • Synthesis of Fine Chemicals and Sweeteners : A sustainable three-component synthesis method for S-alkyl and S-aryl isothioureas, including S-Ethyl-N-phenyl-isothiourea, enables their use in the production of fine chemicals and superpotent sweeteners (Mampuys et al., 2014).

Safety And Hazards

Specific safety and hazard information for “S-Ethyl-N-phenyl-isothiourea” is not available in the search results.


Future Directions

The search results do not provide specific information on the future directions of research or applications for “S-Ethyl-N-phenyl-isothiourea”.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

ethyl N'-phenylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXNJIWNBHHMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324314
Record name S-ETHYL-N-PHENYL-ISOTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Ethyl-N-phenyl-isothiourea

CAS RN

19801-34-4
Record name S-ETHYL-N-PHENYL-ISOTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Van der Goot, MJP Schepers, GJ Sterk… - European journal of …, 1992 - Elsevier
The synthesis and H 3 -activity of a series of isothiourea analogues of histamine have been described. It has been shown that S-[2-(4(5)-imidazolyl)ethylisothiourea (VUF 8325) is a …
CS Raman, H Li, P Martásek, BR Babu… - Journal of Biological …, 2001 - ASBMB
Nitric oxide produced by nitric-oxide synthase (NOS) is not only involved in a wide range of physiological functions but also in a variety of pathological conditions. Isoform-selective NOS …
Number of citations: 34 www.jbc.org
BY KOY - 2005 - core.ac.uk
Nitric oxide (NO) is produced by three isoforms of nitric oxide synthase (nNOS, iNOS and eNOS). Depending on the concentration, NO functions as either a signalling agent or a …
Number of citations: 1 core.ac.uk

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